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Compound of Interest

Compound Name: Lithium propionate

Cat. No.: B1261151 Get Quote

Introduction: Lithium propionate (also known as lithium propanoate) is a simple organic salt

with the formula CH₃CH₂COOLi. It serves as a valuable compound in various research and

development sectors, including as a precursor in materials science, particularly for lithium-ion

batteries, and as a research chemical in pharmacology to study the effects of both the lithium

ion and the propionate moiety. For researchers, scientists, and drug development

professionals, a thorough characterization of this compound is crucial for quality control,

understanding its chemical behavior, and elucidating its biological interactions.

This technical guide provides a comprehensive overview of the spectroscopic techniques used

to characterize lithium propionate. It summarizes key physicochemical data, details

generalized experimental protocols for spectroscopic analysis, and visualizes relevant

biological pathways and experimental workflows to provide a multi-faceted understanding of

this compound.

Physicochemical and Structural Properties
A foundational aspect of characterization begins with the fundamental physical and chemical

properties of the compound. Lithium propionate is a white crystalline solid.[1]

Table 1: General Properties of Lithium Propionate
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Property Value Source(s)

Chemical Formula C₃H₅LiO₂ [1][2][3]

Molecular Weight ~80.01 g/mol [4][5]

CAS Number 6531-45-9 [1][5]

IUPAC Name lithium propanoate [2]

Synonyms
Lithium propionate, Propanoic

acid, lithium salt
[2][4]

Melting Point 333.6 °C [4]

| Solubility | Water: 66.4 g/100g (14°C); 95% Ethanol: 5.1 g/100g (14°C) |[4] |

The precise arrangement of atoms in the solid state is determined by X-ray crystallography.

This technique provides the basis for interpreting spectroscopic data. Lithium propanoate has a

monoclinic crystal structure.[6]

Table 2: Crystal Structure Data for Lithium Propionate

Parameter Value (at 100K) Source(s)

Crystal System Monoclinic [6]

Space Group P2₁/c [6]

a 9.6090 Å [2]

b 4.9410 Å [2]

c 8.6480 Å [2]

α 90.00° [2]

β 94.99° [2]

γ 90.00° [2]

| Z | 4 |[2] |
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Spectroscopic Characterization Methods
Spectroscopy is the primary means of elucidating the molecular structure and purity of lithium
propionate. The following sections detail the principal techniques and the information they

provide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the local chemical environment of atomic

nuclei, such as ¹H (proton) and ¹³C. It provides definitive information about the carbon-

hydrogen framework of the propionate anion.

¹H NMR: The proton NMR spectrum is expected to show two distinct signals corresponding

to the methyl (-CH₃) and methylene (-CH₂) groups of the propionate moiety. The methyl

protons should appear as a triplet, split by the adjacent methylene protons. The methylene

protons should appear as a quartet, split by the neighboring methyl protons. The integration

of these signals would yield a 3:2 ratio.

¹³C NMR: The carbon-13 NMR spectrum is expected to display three signals, one for each

unique carbon atom: the methyl carbon, the methylene carbon, and the carboxylate carbon.

[7] The chemical shift of these carbons is influenced by their proximity to the electronegative

oxygen atoms. Studies on related compounds show that the coordination of the lithium ion

can influence the chemical shifts of the solvent and, by extension, the propionate anion.[8]

Table 3: Predicted NMR Spectroscopic Data for the Propionate Moiety

Technique Nucleus
Predicted Chemical
Shift (ppm)

Predicted
Multiplicity

¹H NMR -CH₃ ~1.1 Triplet (t)

-CH₂- ~2.2 Quartet (q)

¹³C NMR -CH₃ ~10 -

-CH₂- ~30 -

| | -COO⁻ | ~180 | - |
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Sample Preparation: Dissolve approximately 5-10 mg of lithium propionate in 0.5-0.7 mL of

a deuterated solvent, typically deuterium oxide (D₂O), in a standard 5 mm NMR tube.

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition: Acquire ¹H and ¹³C spectra at a constant temperature (e.g., 298 K). For ¹H

NMR, typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-64

scans. For ¹³C NMR, a larger number of scans (1024 or more) is typically required.

Referencing: Chemical shifts are referenced internally to a standard such as 4,4-dimethyl-4-

silapentane-1-sulfonic acid (DSS) or externally to tetramethylsilane (TMS).

Vibrational Spectroscopy (FTIR and Raman)
Fourier-transform infrared (FTIR) and Raman spectroscopy are complementary techniques that

probe the vibrational modes of molecules. They are excellent for identifying functional groups

and confirming the ionic nature of the carboxylate group.

FTIR Spectroscopy: The FTIR spectrum of lithium propionate is expected to be dominated

by a strong absorption band corresponding to the asymmetric stretching of the carboxylate

group (COO⁻), typically found in the 1550-1610 cm⁻¹ region. The symmetric stretch is

expected around 1400-1440 cm⁻¹. C-H stretching and bending vibrations from the ethyl

group will also be present. The use of FTIR has been cited in the characterization of lithium

propanoate.[6]

Raman Spectroscopy: Raman spectroscopy is also sensitive to the carboxylate stretches

and C-H vibrations. It is particularly useful for studying materials in aqueous solutions and for

analyzing the degree of ion association in electrolytes.[9][10] The technique is frequently

used to characterize components for lithium-ion batteries.[11]

Table 4: Key Vibrational Modes for Lithium Propionate
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Vibrational Mode Functional Group
Expected FTIR
Wavenumber
(cm⁻¹)

Expected Raman
Wavenumber
(cm⁻¹)

Asymmetric Stretch -COO⁻
1550 - 1610
(Strong)

Variable

Symmetric Stretch -COO⁻
1400 - 1440

(Moderate)
Strong

C-H Stretch -CH₃, -CH₂
2850 - 3000

(Moderate)
Moderate

C-H Bend -CH₃, -CH₂
1375 - 1465

(Moderate)
Weak

| C-C Stretch | -C-C- | ~900 (Weak) | Moderate |

FTIR Sample Preparation (KBr Pellet): Mix ~1 mg of finely ground lithium propionate with

~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet

using a hydraulic press.

FTIR Data Acquisition: Place the pellet in the spectrometer's sample holder. Acquire the

spectrum, typically by co-adding 32-64 scans at a resolution of 4 cm⁻¹.

Raman Sample Preparation: Place a small amount of the solid sample directly onto a

microscope slide or into a capillary tube.

Raman Data Acquisition: Use a confocal Raman microscope with a suitable laser excitation

wavelength (e.g., 532 nm or 785 nm) to avoid fluorescence. Laser power should be kept low

(e.g., < 5 mW) to prevent sample degradation.[11]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions. For

lithium propionate, it can confirm the mass of the propionate anion and be used to study ion

clustering.
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Electrospray Ionization (ESI-MS): In negative ion mode, ESI-MS is expected to show a

prominent peak for the propionate anion at m/z 73.04. In positive ion mode, the lithium cation

(m/z 7.02) would be observed.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is generally unsuitable

for the direct analysis of non-volatile salts like lithium propionate but can be used to

analyze volatile derivatives.

Ion Chromatography-Mass Spectrometry (IC-MS): IC-MS is a powerful method for separating

and detecting ions in complex mixtures, such as battery electrolytes, and can be used to

quantify propionate and lithium ions.[12]

Table 5: Expected Ions in Mass Spectrometry of Lithium Propionate

Ion Formula
Expected m/z
(Monoisotopic)

Propionate Anion [C₃H₅O₂]⁻ 73.03

| Lithium Cation | [⁷Li]⁺ | 7.02 |

Sample Preparation: Prepare a dilute solution of lithium propionate (e.g., 10 µg/mL) in a

suitable solvent such as a water/methanol mixture.

Instrumentation: Infuse the sample solution directly into the ESI source of a mass

spectrometer.

Data Acquisition: Acquire spectra in both positive and negative ion modes. Typical ESI

conditions include a capillary voltage of 3-4 kV and a source temperature of 100-150 °C.

Biological and Experimental Workflows
Beyond its chemical structure, both the lithium and propionate ions are biologically active.

Understanding their roles requires mapping their interactions in established signaling

pathways.

Propionate Metabolism and Signaling
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Propionate, a short-chain fatty acid (SCFA), is a key product of gut microbial fermentation and

an important metabolic substrate.[13] In mammals, it is metabolized in the mitochondria, where

it is converted to succinyl-CoA and enters the citric acid (TCA) cycle.[14][15]

Propionate Propionyl-CoA D-Methylmalonyl-CoA

 Propionyl-CoA
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Caption: The mitochondrial metabolism of propionate to the TCA cycle intermediate succinyl-

CoA.

Propionate also acts as a signaling molecule by activating G-protein coupled receptors like

GPR43. This activation can suppress hepatic gluconeogenesis through an AMPK-dependent

pathway.[13]
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Caption: Propionate signaling via the GPR43 receptor to suppress hepatic gluconeogenesis.

Intracellular Signaling of the Lithium Ion
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The lithium ion is a well-established mood stabilizer used in the treatment of bipolar disorder.

[16] Its therapeutic effects are attributed to the modulation of multiple intracellular signaling

pathways, most notably the inhibition of Glycogen Synthase Kinase 3-beta (GSK3β).[16][17]

This inhibition has widespread downstream effects, including neuroprotection and the induction

of autophagy.[18][19][20]
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Caption: Key intracellular signaling pathways modulated by the lithium ion.

General Experimental Workflow
The comprehensive characterization of a synthesized chemical like lithium propionate follows

a logical workflow, beginning with synthesis and purification and proceeding through multiple

spectroscopic analyses to confirm its structure and purity.
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Caption: A general experimental workflow for the synthesis and characterization of lithium
propionate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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